



Application Notes and Protocols for GPR109A siRNA Knockdown Experiments

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Compound of Interest		
Compound Name:	GPR109 receptor agonist-2	
Cat. No.:	B1274631	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/Go-protein-coupled receptor that plays a significant role in metabolic and inflammatory pathways.[1] Its endogenous ligands include β-hydroxybutyrate (BHB), a ketone body, and butyrate, a short-chain fatty acid produced by gut microbiota.[2][3] The receptor is also the pharmacological target for niacin (nicotinic acid), a drug used to treat dyslipidemia.[1] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also suppress inflammatory signaling pathways such as NF-κB.[1][2]

Small interfering RNA (siRNA)-mediated gene knockdown is a powerful technique to investigate the specific functions of GPR109A. By transiently silencing the expression of the GPR109A gene, researchers can elucidate its role in various cellular processes, validate it as a therapeutic target, and study the downstream consequences of its inhibition. These application notes provide detailed protocols for performing and validating GPR109A knockdown experiments.

GPR109A Signaling Pathway

GPR109A activation by ligands like niacin or butyrate initiates a signaling cascade through the inhibitory G-protein subunit ($G\alpha$ i). This leads to the inhibition of adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. The decrease in cAMP levels affects downstream effectors like Protein Kinase A (PKA). Furthermore, GPR109A signaling can inhibit the activation of the NF-

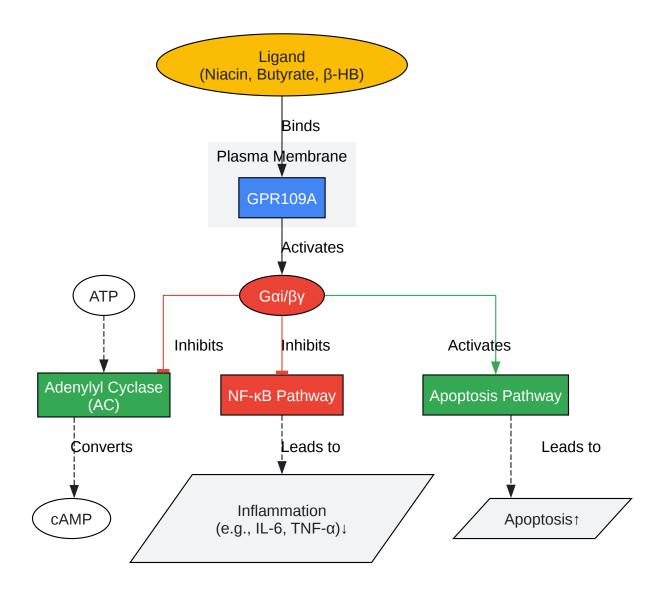




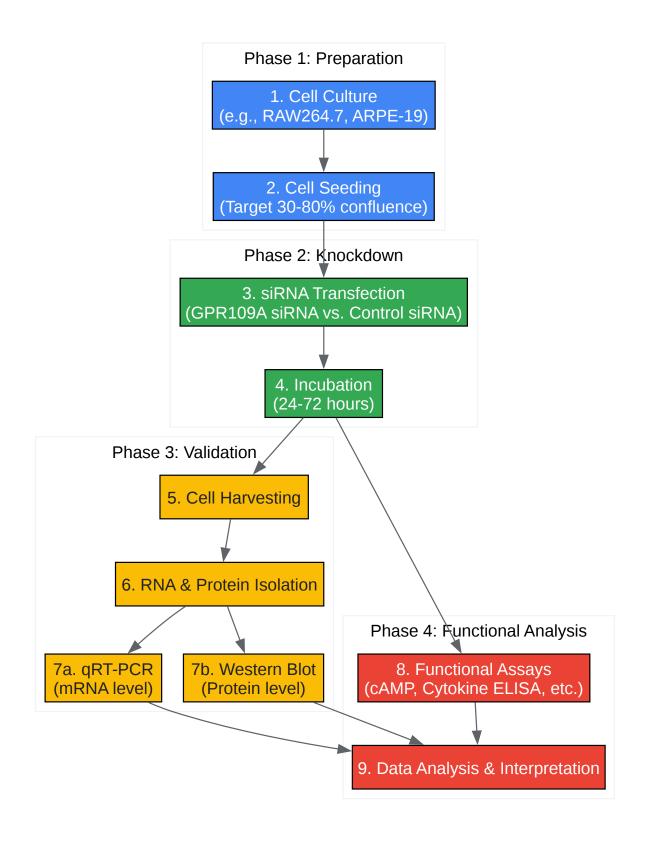


 κB pathway, a key regulator of inflammation, and can induce apoptosis through the modulation of Bcl-2 family proteins.[1][2][4]









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